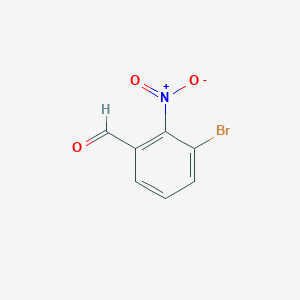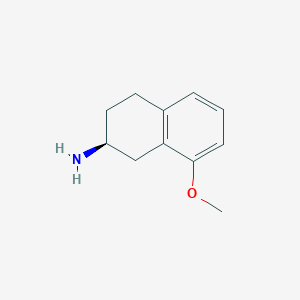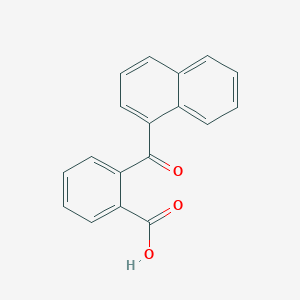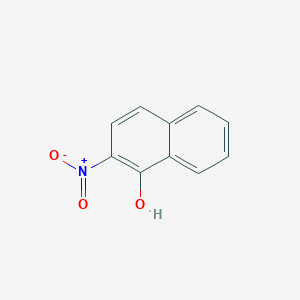
3-Bromohexane
Overview
Description
3-Bromohexane is an organic compound with the molecular formula C6H13Br. It is a member of the alkyl halides family, specifically a bromoalkane. This compound is characterized by a bromine atom attached to the third carbon of a hexane chain. It is a colorless liquid with a distinctive sweet and pungent aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromohexane can be synthesized through the addition of hydrogen bromide to 3-hexene. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the addition of the bromine atom to the hexane chain .
Industrial Production Methods: In industrial settings, this compound is often produced through the bromination of hexane. This process involves the reaction of hexane with bromine in the presence of light or a radical initiator to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromohexane undergoes several types of chemical reactions, including:
Substitution Reactions: In which the bromine atom is replaced by another atom or group of atoms. For example, reacting with sodium hydroxide to form 3-hexanol.
Elimination Reactions: Where the bromine atom and a hydrogen atom are removed to form an alkene, such as 3-hexene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium hydroxide in alcoholic solution.
Major Products:
Substitution: 3-Hexanol.
Elimination: 3-Hexene.
Scientific Research Applications
3-Bromohexane finds extensive applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis to introduce the hexyl group into molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3-Bromohexane primarily involves its reactivity as an alkylating agent. The bromine atom in this compound is a good leaving group, making the compound highly reactive in substitution and elimination reactions. In biological systems, it can react with nucleophiles such as DNA, proteins, and other cellular components, leading to modifications that can affect cellular function .
Comparison with Similar Compounds
1-Bromohexane: A primary bromoalkane with the bromine atom attached to the first carbon.
2-Bromohexane: A secondary bromoalkane with the bromine atom attached to the second carbon.
4-Bromohexane: A secondary bromoalkane with the bromine atom attached to the fourth carbon.
Comparison:
Reactivity: 3-Bromohexane, being a secondary bromoalkane, has different reactivity compared to primary (1-Bromohexane) and tertiary bromoalkanes. Secondary bromoalkanes like this compound are generally more reactive in elimination reactions compared to primary bromoalkanes.
Properties
IUPAC Name |
3-bromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZOJWNUKLCDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871017 | |
| Record name | Hexane, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-87-5 | |
| Record name | 3-Bromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-bromohexane?
A1: this compound is a secondary alkyl bromide. While the provided abstracts don't explicitly state its molecular formula and weight, these can be deduced from its structure:
Q2: How was computational chemistry employed in the study of this compound?
A2: Crowder and Katon utilized normal coordinate calculations to aid in the vibrational assignments of different this compound conformers. They developed a modified valence force field parameterized using vibrational frequencies from similar molecules like 2-bromopentane. This force field successfully predicted the vibrational frequencies of various this compound conformers, demonstrating the utility of computational methods in understanding the molecule's vibrational behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



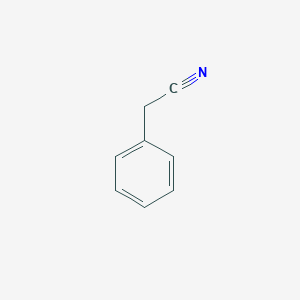

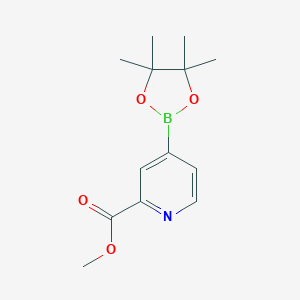
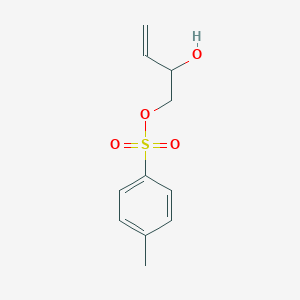
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
